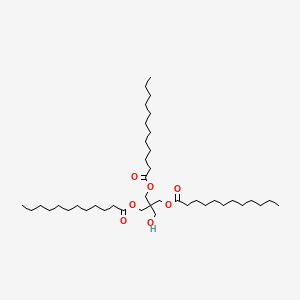![molecular formula C18H31N3O12 B13807751 N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)
N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fucosyl-N-acetylglucosaminylasparagine is a glycan structure commonly found in glycoproteins. It is composed of two sugar molecules, fucose and N-acetylglucosamine, as well as the amino acid asparagine. This compound plays a crucial role in various biological processes, including cell adhesion, signaling, and immune response.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fucosyl-N-acetylglucosaminylasparagine involves the enzymatic transglycosylation reactions using α-L-fucosidases. For instance, α-L-fucosidases from Lactobacillus casei can synthesize fucosyl-α-1,3-N-acetylglucosamine and fucosyl-α-1,6-N-acetylglucosamine in transglycosylation reactions . These reactions are typically performed in a sodium buffer at pH 7.5 and 37°C for 45 minutes .
Industrial Production Methods
Industrial production of fucosyl-N-acetylglucosaminylasparagine can be achieved through large-scale enzymatic synthesis. The enzymes used in these processes are often derived from microbial sources, such as Bacteroides fragilis . The reaction conditions are optimized to maximize yield and purity, with typical yields reaching up to 79% .
化学反応の分析
Types of Reactions
Fucosyl-N-acetylglucosaminylasparagine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the fucose or N-acetylglucosamine moieties.
Reduction: This reaction can reduce the carbonyl groups present in the compound.
Substitution: This reaction can involve the replacement of functional groups on the sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure.
Major Products Formed
The major products formed from these reactions include modified glycan structures with altered functional groups, which can have different biological activities and properties.
科学的研究の応用
Fucosyl-N-acetylglucosaminylasparagine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex glycans and glycoproteins.
Biology: It plays a role in studying cell adhesion, signaling, and immune response mechanisms.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of prebiotics and antiadhesive agents.
作用機序
The mechanism of action of fucosyl-N-acetylglucosaminylasparagine involves its interaction with specific receptors and enzymes in the body. It can bind to cell surface receptors, influencing cell signaling pathways and immune responses. The molecular targets include glycan-binding proteins and enzymes involved in glycan metabolism .
類似化合物との比較
Similar Compounds
- Fucosyl-α-1,3-N-acetylglucosamine
- Fucosyl-α-1,4-N-acetylglucosamine
- Fucosyl-α-1,6-N-acetylglucosamine
Uniqueness
Fucosyl-N-acetylglucosaminylasparagine is unique due to its specific glycan structure and its role in various biological processes. Unlike other similar compounds, it is found in the core structures of human milk oligosaccharides and Lewis carbohydrate antigens, making it essential for infant nutrition and immune function .
特性
分子式 |
C18H31N3O12 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
(2S)-2-[[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]amino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C18H31N3O12/c1-5-11(25)14(28)15(29)17(32-5)21(7(18(30)31)3-9(19)24)16-10(20-6(2)23)13(27)12(26)8(4-22)33-16/h5,7-8,10-17,22,25-29H,3-4H2,1-2H3,(H2,19,24)(H,20,23)(H,30,31)/t5-,7+,8-,10-,11+,12-,13-,14+,15-,16?,17?/m1/s1 |
InChIキー |
UDLVOOGGJRUQDC-JHKFQWAUSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)N(C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)[C@@H](CC(=O)N)C(=O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)N(C2C(C(C(C(O2)CO)O)O)NC(=O)C)C(CC(=O)N)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
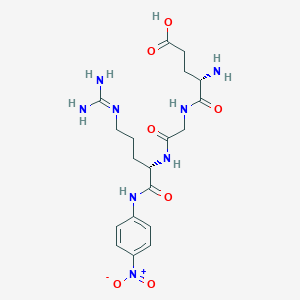
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
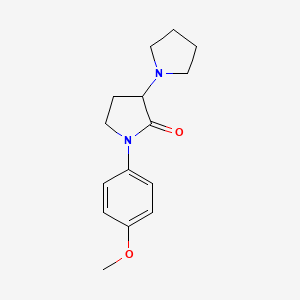
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)



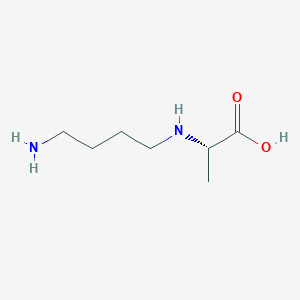
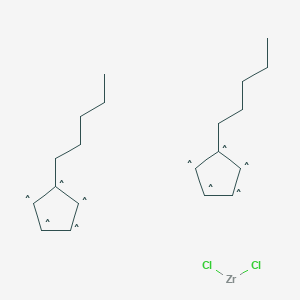
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
![Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B13807733.png)

